molecular formula C10H12N2O B13289114 2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol

2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol

Cat. No.: B13289114
M. Wt: 176.21 g/mol
InChI Key: WPGMCQBZZAIWKN-UHFFFAOYSA-N
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Description

2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol (CAS Number: 1524838-64-9) is a chemical building block based on the privileged 2-methyl-2H-indazole scaffold. With a molecular formula of C10H12N2O and a molecular weight of 176.22, this compound features an ethanol functional group at the 3-position of the indazole ring, making it a versatile intermediate for synthetic chemistry. The indazole core is a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . Researchers value this scaffold for its broad biological potential, and it is a constituent in a wide range of pharmaceuticals . This specific compound can serve as a key precursor in the synthesis of more complex molecules. For instance, methodologies exist for transforming similar 2H-indazole ketones into valuable 2-alkenyl-2H-indazole derivatives via reduction-elimination strategies . The resulting alkenyl indazoles have been identified as a class of fluorescent compounds, suggesting potential applications in developing fluorescent probes and materials science . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2-methylindazol-3-yl)ethanol

InChI

InChI=1S/C10H12N2O/c1-12-10(6-7-13)8-4-2-3-5-9(8)11-12/h2-5,13H,6-7H2,1H3

InChI Key

WPGMCQBZZAIWKN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)CCO

Origin of Product

United States

Preparation Methods

Indazole Core Formation via Oxidative Cyclization

A robust and widely adopted method for synthesizing 2H-indazoles involves N–N bond-forming oxidative cyclization of 2-aminomethylphenylamine derivatives. This approach, developed and optimized by Boehringer Ingelheim researchers, employs ammonium molybdate as a catalyst and hydrogen peroxide as an oxidant in methanol under mild conditions (0 °C to room temperature) to afford indazole scaffolds with high yields and purity.

General procedure:

  • Dissolve the 2-aminomethylphenylamine substrate in methanol at 0 °C.
  • Add ammonium molybdate (1 equiv.) and 30% aqueous hydrogen peroxide (10 equiv.).
  • Stir at room temperature for 1–24 hours, monitoring reaction completion by HPLC/MS.
  • Quench with aqueous sodium thiosulfate, extract with dichloromethane, dry, and purify by column chromatography.

This method efficiently produces various substituted indazoles, including methyl-substituted derivatives analogous to the 2-methylindazole core of the target compound.

Preparation of the Side Chain: 2-(Hydroxyethyl) Substituent

The ethan-1-ol side chain at the 3-position can be introduced by starting from suitably functionalized aminopropanol derivatives. For example, the intermediate 3-(2-aminophenyl)-3-(methylamino)propan-1-ol undergoes oxidative cyclization under the above conditions to yield This compound in moderate yields (~42%).

Detailed Experimental Data and Research Outcomes

Characterization of this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity J (Hz) Integration Assignment
^1H 7.66 d 8.4 1H Aromatic proton
^1H 7.50 d 8.6 1H Aromatic proton
^1H 7.24–7.15 m 1H Aromatic proton
^1H 7.00–6.92 m 1H Aromatic proton
^1H 4.09 s 4H Methyl and methylene protons
^1H 3.71 t 6.5 2H CH2 adjacent to OH
^1H 3.20 t 6.5 2H CH2 adjacent to indazole ring
  • [^13C NMR (101 MHz, DMSO-d6)](pplx://action/followup): δ 147.1, 134.3, 125.8, 121.3, 120.7, 120.2, 116.8, 60.5, 38.1, 28.5.
  • HRMS (ESI): Calculated for C10H13N2O [M+H]^+ = 177.1022; Found = 177.1017.

These data confirm the structure and purity of the compound.

Reaction Scale-Up

A gram-scale synthesis was demonstrated for related indazole derivatives using the oxidative cyclization method, confirming scalability and reproducibility. For example, 2-(aminomethyl)aniline (8.02 mmol) was converted to the indazole product with a 90% yield after purification, indicating the method's robustness for preparative purposes.

Alternative Synthetic Approaches and Functionalization

Hydride Reduction and Protection Strategies

In related synthetic routes, intermediates such as Boc-protected azetidine derivatives are reduced using hydride agents like Red-Al or sodium borohydride to introduce alcohol functionalities. Protection/deprotection steps using Boc anhydride and amine bases (triethylamine, diisopropylethylamine) are common to control reactivity and selectivity.

Photochemical and Visible-Light Catalyzed Functionalization

Recent advances include visible-light-driven decarboxylative coupling reactions of 2H-indazoles with α-keto acids to functionalize the indazole ring under mild conditions without photosensitizers. This method allows for the introduction of acyl groups at the 3-position, which could be further transformed into ethan-1-ol side chains via reduction or substitution.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Oxidative cyclization 2-(aminomethyl)aniline, NH4Mo7O24, H2O2, MeOH, RT 42 (target compound) Mild, scalable, high purity
Hydride reduction (side chain) Red-Al or NaBH4 Variable Used for alcohol introduction
Protection/deprotection Boc anhydride, TEA/DIPEA High Controls amine reactivity
Visible-light coupling 2H-indazole, α-keto acids, MeCN/HFIP, 420–425 nm light 66–70 (acylation) Photosensitizer-free, mild

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indazole compounds. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways. These interactions result in various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Heterocycle Variations

The indazole core distinguishes 2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol from imidazole- and indole-based analogs:

  • Imidazole Derivatives: Compounds like 2-(5-Nitro-1H-imidazol-1-yl)-ethanol (Imp. D) and 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol (Imp. E) feature a five-membered imidazole ring with nitro substituents. The imidazole’s lower aromaticity and electronic density may reduce stability compared to indazoles, impacting reactivity and target binding .
  • Indole Derivatives: 2-(6-Methyl-1H-indol-3-yl)acetic acid () shares a fused benzene-pyrrole system but lacks the pyrazole nitrogen.

Substituent Effects

  • Nitro Groups : Nitro-substituted imidazoles (e.g., Imp. D, E) are associated with antimicrobial activity, but nitro groups can introduce toxicity risks. The absence of nitro groups in the target compound may reduce such liabilities .
  • Ethanol Side Chain: The ethanol moiety is conserved across analogs, enhancing water solubility. However, its position on the heterocycle (e.g., indazole vs. imidazole) influences steric interactions and metabolic oxidation .

Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

Compound Name CAS No. Molecular Formula Molecular Weight Core Heterocycle Key Substituents
This compound N/A C10H12N2O 178.22 Indazole 2-Methyl, 3-(ethanol)
2-(5-Nitro-1H-imidazol-1-yl)-ethanol 5006-68-8 C5H7N3O3 157.13 Imidazole 5-Nitro, 1-(ethanol)
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol 705-19-1 C6H9N3O3 171.15 Imidazole 2-Methyl, 4-Nitro, 1-(ethanol)
2-(6-Methyl-1H-indol-3-yl)acetic acid 52531-20-1 C11H11NO2 189.21 Indole 6-Methyl, 3-(acetic acid)

Key Observations :

  • The indazole derivative has a higher molecular weight than imidazole analogs, likely increasing lipophilicity.
  • The ethanol group’s position on the indazole (C3) may offer steric advantages over imidazole analogs (C1 substitution) .

Stability and Reactivity

  • The indazole core’s fused aromatic system may confer greater thermal and oxidative stability compared to imidazoles.
  • The absence of nitro groups in the target compound reduces susceptibility to reductive metabolism, a common issue in nitroimidazoles .

Inferred Activity

  • Antimicrobial Potential: Nitroimidazole analogs (e.g., Imp. D, E) are established antimicrobials, but the target’s indazole core may shift activity toward kinase inhibition or anti-inflammatory effects, as seen in other indazole derivatives .

Biological Activity

2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol, a derivative of indazole, has garnered attention in recent years for its potential biological activities. This compound is structurally related to various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may act as an enzyme inhibitor by binding to active sites, thus preventing substrate interactions and subsequent catalytic activities. Additionally, it can modulate receptor interactions on cell surfaces, influencing signal transduction pathways and cellular responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indazole derivatives. For instance, compounds similar to this compound have shown significant activity against various fungi and protozoa:

  • Candida spp. : Indazole derivatives have demonstrated antifungal activity against Candida albicans and Candida glabrata, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.807 mM .
  • Protozoa : Research indicates that certain indazole derivatives are more potent than established treatments like metronidazole against protozoal infections caused by Giardia intestinalis and Entamoeba histolytica.

Anti-inflammatory Activity

Indazole derivatives, including this compound, have been evaluated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit nitric oxide production in macrophages, suggesting potential therapeutic use in inflammatory diseases .

Study on Antifungal Activity

A study evaluated a series of indazole derivatives for their antifungal efficacy against C. albicans. Among the tested compounds, several demonstrated substantial inhibition at concentrations lower than those required for traditional antifungal agents. The results are summarized in Table 1.

CompoundMIC (mM) against C. albicans
This compoundTBD
Indazole Derivative A3.807
Indazole Derivative B15.227

Anti-inflammatory Efficacy

In another study focusing on anti-inflammatory activity, several indazole derivatives were synthesized and tested for their cytotoxic effects on RAW264.7 cells. The findings indicated that while some compounds showed cytotoxicity, others retained cell viability while exhibiting significant anti-inflammatory effects (Table 2).

CompoundCell Viability (%)NO Inhibition (%)
Compound A8570
Compound B9065
This compoundTBDTBD

Q & A

Q. What are the standard synthetic routes for 2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol, and how can reaction yields be optimized?

Methodological Answer:

  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the indazole core. For example, dissolve the azide precursor in PEG-400:DMF (2:1), add CuI as a catalyst, and react with alkynes under nitrogen at room temperature for 12 hours. Extract with ethyl acetate, dry with Na₂SO₄, and purify via solvent recrystallization (yield ~30%) .
  • Condensation Reactions : Employ reflux with acetic acid and sodium acetate to form thiazole or triazole derivatives, as demonstrated in indole-based syntheses .
  • Yield Optimization : Increase catalyst loading (e.g., CuI) or extend reaction times for sluggish steps. Monitor intermediates via TLC (e.g., 70:30 EtOAc:hexanes, Rf 0.49) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Analysis : Assign peaks using DMSO-d₆ for solubility. Key indazole signals: δ 8.62 (s, indazole-H), 3.74 (s, methoxy group), and 3.21 (t, CH₂-OH) .
  • Mass Spectrometry : Use FAB-HRMS for accurate mass determination (e.g., m/z 335.1512 [M+H]⁺) .
  • TLC Validation : Confirm purity using EtOAc:hexanes mobile phases and UV visualization .

Q. What safety protocols are critical when handling indazole derivatives in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact using barrier creams .
  • Storage : Store in dry, corrosion-resistant containers at controlled temperatures (e.g., 2–8°C) away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement and SHELXD/SHELXE for experimental phasing of high-resolution or twinned data. Cross-validate with WinGX for geometry analysis and ORTEP for anisotropic displacement visualization .
  • Data Validation : Check for overfitting via R-factor convergence (target R < 0.05) and analyze residual electron density maps for missing solvent molecules .

Q. What computational strategies predict the biological activity or metabolic pathways of this compound?

Methodological Answer:

  • QSAR Modeling : Use Schrödinger Suite or MOE to correlate structural features (e.g., indazole substituents) with β₂-adrenoceptor selectivity, as seen in analogous ethanol scaffolds .
  • Metabolism Prediction : Employ ADMET Predictor™ to identify potential hydroxylation sites or glucuronidation pathways, leveraging data from indole-ethanol metabolites .

Q. What strategies improve reaction efficiency in multi-step syntheses of indazole derivatives?

Methodological Answer:

  • Flow Chemistry : Reduce side reactions by controlling residence times and reagent mixing in microreactors .
  • Protection/Deprotection : Use tetrahydropyran (THP) groups to protect hydroxyl intermediates, followed by acidic hydrolysis (e.g., HCl/MeOH) .
  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to optimize enantioselectivity .

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